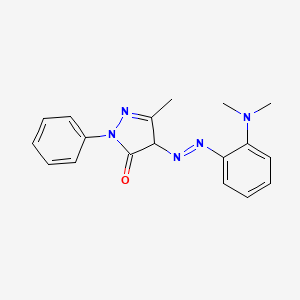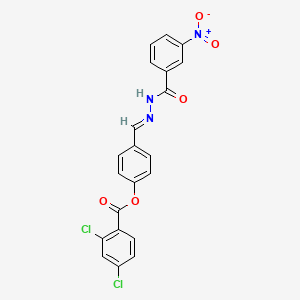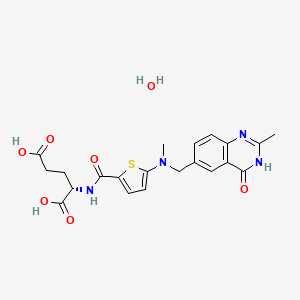
3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aldi-2 involves the reaction of 3-fluoro-4-methoxybenzaldehyde with dimethylamine and acetone under acidic conditions to form the desired product. The reaction typically proceeds through a series of steps including condensation, reduction, and purification to yield Aldi-2 in its hydrochloride form .
Industrial Production Methods
Industrial production of Aldi-2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in powder form and stored under desiccated conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Aldi-2 primarily undergoes substitution reactions due to the presence of its reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of Aldi-2, which can be further utilized in different chemical applications .
Applications De Recherche Scientifique
Aldi-2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition, particularly aldehyde dehydrogenases.
Medicine: Investigated for its potential therapeutic applications in diseases related to aldehyde dehydrogenase dysfunction.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
Aldi-2 exerts its effects by covalently binding to the active site cysteine of aldehyde dehydrogenases. This binding occurs through an enzyme-mediated β-elimination process, generating a vinyl-ketone intermediate that modifies the enzyme’s active site. This modification inhibits the enzyme’s activity, preventing the oxidation of aldehydes to carboxylic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disulfiram: Another aldehyde dehydrogenase inhibitor used in the treatment of chronic alcoholism.
Daidzin: A natural aldehyde dehydrogenase inhibitor found in certain plants.
Cyanamide: A compound used in the treatment of alcohol dependence by inhibiting aldehyde dehydrogenase
Uniqueness of Aldi-2
Aldi-2 is unique due to its specific covalent inhibition mechanism, which involves the formation of a vinyl-ketone intermediate. This mechanism provides a more targeted and potent inhibition compared to other aldehyde dehydrogenase inhibitors .
Propriétés
Formule moléculaire |
C12H16FNO2 |
|---|---|
Poids moléculaire |
225.26 g/mol |
Nom IUPAC |
3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16FNO2/c1-14(2)7-6-11(15)9-4-5-12(16-3)10(13)8-9/h4-5,8H,6-7H2,1-3H3 |
Clé InChI |
RNKMLXKYVDDHBX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)C1=CC(=C(C=C1)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-6-benzyl-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12044752.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12044779.png)
![Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B12044784.png)
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12044791.png)


![N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-methylbenzenesulfonamide](/img/structure/B12044809.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12044811.png)

![2-Methyl-3-nitro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide](/img/structure/B12044824.png)
![2-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12044834.png)
![N'-[(E)-(3-bromophenyl)methylidene]-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12044842.png)
![2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044845.png)
